N'-[(E)-2-furylmethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
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Overview
Description
N'-[(E)-2-furylmethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a furan ring, a triazole ring, and various functional groups that contribute to its unique chemical properties. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
The synthesis of N'-[(E)-2-furylmethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide typically involves multi-step organic reactions. One common synthetic route includes the condensation of furan-2-carbaldehyde with an appropriate amine to form the Schiff base, followed by the introduction of the triazole moiety through cyclization reactions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
N'-[(E)-2-furylmethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions.
Scientific Research Applications
N'-[(E)-2-furylmethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules with potential biological activities.
Biology: It is studied for its potential antimicrobial, antifungal, and antiviral properties, making it a candidate for the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent, as well as its role in treating other diseases such as inflammation and neurodegenerative disorders.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N'-[(E)-2-furylmethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The molecular targets and pathways involved in its mechanism of action are subjects of ongoing research .
Comparison with Similar Compounds
N'-[(E)-2-furylmethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide can be compared with other similar compounds, such as:
Furan derivatives: Compounds containing the furan ring, which exhibit various biological activities.
Triazole derivatives: Compounds containing the triazole ring, known for their antimicrobial and antifungal properties.
Schiff bases: Compounds formed by the condensation of amines with aldehydes or ketones, which have diverse applications in medicinal chemistry. The uniqueness of this compound lies in its combination of these structural features, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
304451-66-9 |
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Molecular Formula |
C22H19N5O2S |
Molecular Weight |
417.5g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H19N5O2S/c1-16-9-11-18(12-10-16)27-21(17-6-3-2-4-7-17)25-26-22(27)30-15-20(28)24-23-14-19-8-5-13-29-19/h2-14H,15H2,1H3,(H,24,28)/b23-14+ |
InChI Key |
JBPFJPHSVFEWFW-OEAKJJBVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=CO3)C4=CC=CC=C4 |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CO3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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